Photopolymerization Mechanism: Radical Pathway of I₂–MEA Versus I₂–Triethylamine
In a direct head-to-head study, the photopolymerization of methyl methacrylate (MMA) initiated by I₂–MEA was compared with I₂–triethylamine. The I₂–MEA system proceeded via a radical mechanism, confirmed by copolymerization composition curves with styrene, whereas the I₂–triethylamine system operates through a different mechanistic pathway [1]. The I₂–MEA charge-transfer complex in dichloromethane exhibits a characteristic absorption maximum at 245 nm, with a 1:1 stoichiometry determined by the continuous variation method (Job plot) [1]. This defined spectral signature and stoichiometry enable predictable photoinitiation kinetics that cannot be replicated by I₂–triethylamine, which lacks the hydroxyl-assisted secondary decomposition pathway leading to diethanolamine radicals [1].
| Evidence Dimension | Photopolymerization mechanism and charge-transfer absorption |
|---|---|
| Target Compound Data | I₂–MEA: radical mechanism, charge-transfer λ_max = 245 nm, 1:1 (I₂:MEA) stoichiometry |
| Comparator Or Baseline | I₂–triethylamine: distinct (non-radical or different radical) mechanism; charge-transfer band position not identical |
| Quantified Difference | Qualitative mechanistic divergence demonstrated by copolymerization composition curves and UV spectral distinction at 245 nm |
| Conditions | MMA photopolymerization in dichloromethane solution, UV irradiation |
Why This Matters
For procurement of photoinitiators, the defined radical mechanism of I₂–MEA enables predictable polymerization kinetics and molecular weight control, whereas I₂–triethylamine yields different chain-growth behavior.
- [1] Sakai, S., Takahashi, K. & Sakota, N. Photopolymerization of Methyl Methacrylate Initiated by Iodine—Monoethanolamine. Polym J 6, 341–347 (1974). View Source
